molecular formula C8H11NO2S2 B13314240 2-methyl-1,1-dioxo-3,4-dihydro-2H-thieno[2,3-b]thiopyran-4-amine

2-methyl-1,1-dioxo-3,4-dihydro-2H-thieno[2,3-b]thiopyran-4-amine

Cat. No.: B13314240
M. Wt: 217.3 g/mol
InChI Key: TZYACJZGZREHME-UHFFFAOYSA-N
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Description

2-Methyl-1,1-dioxo-3,4-dihydro-2H-thieno[2,3-b]thiopyran-4-amine is a heterocyclic compound that features a unique thieno[2,3-b]thiopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1,1-dioxo-3,4-dihydro-2H-thieno[2,3-b]thiopyran-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylthiophene with sulfur and amine derivatives under high temperature and pressure to form the desired ring structure.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where various nucleophiles can replace the hydrogen atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-Methyl-1,1-dioxo-3,4-dihydro-2H-thieno[2,3-b]thiopyran-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-methyl-1,1-dioxo-3,4-dihydro-2H-thieno[2,3-b]thiopyran-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor functions, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1,2,4-Benzothiadiazine-1,1-dioxide: Shares a similar sulfur-containing heterocyclic structure but differs in the arrangement of atoms and functional groups.

    3,4-Dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Another related compound with a different ring system and potential biological activities.

Uniqueness: 2-Methyl-1,1-dioxo-3,4-dihydro-2H-thieno[2,3-b]thiopyran-4-amine is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C8H11NO2S2

Molecular Weight

217.3 g/mol

IUPAC Name

2-methyl-1,1-dioxo-3,4-dihydro-2H-thieno[2,3-b]thiopyran-4-amine

InChI

InChI=1S/C8H11NO2S2/c1-5-4-6-7(9)2-3-12-8(6)13(5,10)11/h2-3,5,7H,4,9H2,1H3

InChI Key

TZYACJZGZREHME-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(S1(=O)=O)SC=CC2N

Origin of Product

United States

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